N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazepane ring, which is a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the difluorophenyl group adds to its chemical stability and reactivity, making it a valuable compound for further study.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could potentially be the case for N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide as well.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological changes .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities .
Result of Action
Similar compounds have been associated with a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-difluoroaniline and a suitable thioamide can lead to the formation of the thiazepane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazepane derivatives with reduced functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups .
Scientific Research Applications
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide .
Uniqueness
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c13-7-1-2-8(14)9(5-7)16-12(18)10-6-19-4-3-11(17)15-10/h1-2,5,10H,3-4,6H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOGLLJMDZPWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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